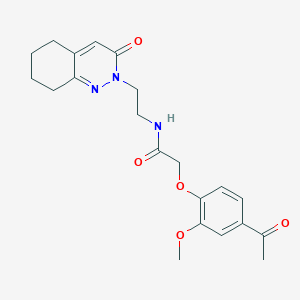
2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H25N3O5 and its molecular weight is 399.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis
The synthesis of this compound typically involves a multicomponent reaction (MCR) that combines various starting materials under specific conditions. The process generally includes:
- Starting Materials :
- Acetovanillone
- 4-methoxyphenylglyoxal
- Meldrum's acid
- Reaction Conditions :
- Conducted in acetonitrile with triethylamine as a catalyst.
- The reaction proceeds through condensation followed by intramolecular cyclization.
The yield of the final product can vary based on reaction conditions, with reported yields around 62% under optimized conditions.
Characterization
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound. For instance, the NMR spectra provide insights into the molecular framework and confirm the presence of functional groups.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds in the same chemical class. While specific data on the target compound's antimicrobial activity is limited, similar derivatives have shown promising results against various bacterial strains:
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| 4a | E. coli | Moderate |
| 4b | Pseudomonas aeruginosa | Weak |
| 4c | Staphylococcus aureus | No activity |
| ... | ... | ... |
Note: The above table illustrates findings from studies on related compounds and may not directly reflect the activity of the target compound.
Anticancer Activity
Preliminary investigations suggest that derivatives of tetrahydrocinnoline structures exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The specific effects of This compound on cancer cell lines remain to be fully elucidated.
The proposed mechanisms by which similar compounds exert their biological effects include:
- Inhibition of Enzyme Activity : Many phenolic compounds interact with enzymes involved in metabolic pathways.
- Cell Membrane Disruption : Certain derivatives can alter membrane integrity in bacterial cells.
- Induction of Oxidative Stress : Some compounds generate reactive oxygen species (ROS), leading to cellular damage in pathogens.
Case Studies
-
Case Study on Antibacterial Properties :
- A study tested various derivatives against E. coli and Pseudomonas aeruginosa, revealing that modifications to the phenoxy group significantly influence antibacterial efficacy.
-
Case Study on Anticancer Effects :
- Research involving tetrahydrocinnoline derivatives demonstrated potential cytotoxicity against several cancer cell lines, suggesting that structural modifications could enhance therapeutic effectiveness.
Eigenschaften
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-14(25)15-7-8-18(19(11-15)28-2)29-13-20(26)22-9-10-24-21(27)12-16-5-3-4-6-17(16)23-24/h7-8,11-12H,3-6,9-10,13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVFWRBFKXZNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCN2C(=O)C=C3CCCCC3=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














